molecular formula C11H11Cl2NOS B2782165 N-allyl-2-[(3,4-dichlorophenyl)sulfanyl]acetamide CAS No. 339097-58-4

N-allyl-2-[(3,4-dichlorophenyl)sulfanyl]acetamide

Cat. No.: B2782165
CAS No.: 339097-58-4
M. Wt: 276.18
InChI Key: CLVZDICSILEXES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-allyl-2-[(3,4-dichlorophenyl)sulfanyl]acetamide is a synthetic acetamide derivative characterized by an allyl-substituted amine group and a 3,4-dichlorophenylsulfanyl moiety attached to the acetamide backbone. The compound shares a scaffold with penicillin derivatives, as noted in related N-substituted 2-arylacetamides, which exhibit structural mimicry of benzylpenicillin’s lateral chain . Its synthesis typically involves coupling 3,4-dichlorophenylacetic acid derivatives with allylamine intermediates under carbodiimide-mediated conditions, followed by purification via recrystallization .

Properties

IUPAC Name

2-(3,4-dichlorophenyl)sulfanyl-N-prop-2-enylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NOS/c1-2-5-14-11(15)7-16-8-3-4-9(12)10(13)6-8/h2-4,6H,1,5,7H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLVZDICSILEXES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CSC1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The affected pathways primarily involve the neurotransmitter signaling pathways. The compound’s action on these pathways leads to the alleviation of depressive symptoms and enhancement of cognitive function.

Result of Action

The molecular and cellular effects of the compound’s action result in substantial improvement in depressive symptoms. Approximately 50-60% of people with depression experience substantial improvement when using medications like this compound.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors These could include the patient’s overall health, co-administration with other medications, and individual genetic factors that can affect drug metabolism.

Biological Activity

N-allyl-2-[(3,4-dichlorophenyl)sulfanyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a unique structure characterized by the presence of an allyl group and a dichlorophenyl moiety linked via a sulfanyl (thioether) functional group. This structural configuration is believed to contribute to its diverse biological activities.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus4 µg/mL
Escherichia coli8 µg/mL
Pseudomonas aeruginosa16 µg/mL
Klebsiella pneumoniae8 µg/mL

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents, particularly against drug-resistant strains .

2. Anticancer Properties

This compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through various mechanisms, including:

  • Inhibition of cell proliferation: The compound has been shown to reduce the viability of cancer cells significantly.
  • Induction of apoptosis: Mechanistic studies reveal that it activates caspases and alters the expression of apoptotic markers such as Bcl-2 and Bax.

A notable study reported that the compound exhibited IC50 values ranging from 10 to 30 µM against different cancer cell lines, indicating promising anticancer activity .

The biological effects of this compound are attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Modulation: It is suggested that N-allyl derivatives can modulate receptor activity related to apoptosis and inflammation pathways.

Molecular docking studies have provided insights into its binding affinities with target proteins, revealing potential interactions that enhance its biological efficacy .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Antimicrobial Efficacy Against Mycobacterium tuberculosis:
    A study evaluated the compound's activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. The results indicated that it had comparable efficacy to standard treatments like isoniazid, suggesting its potential role in tuberculosis therapy .
  • Synergistic Effects with Other Antibiotics:
    Research has demonstrated that combining this compound with conventional antibiotics enhances their effectiveness against resistant bacterial strains. This synergy could lead to new combination therapies for treating infections caused by multidrug-resistant organisms .

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation under controlled conditions:

  • Reagents/Conditions : Hydrogen peroxide (H₂O₂) in acidic or neutral media.

  • Products :

    • Sulfoxide (R-SO-R\text{R-SO-R}): Formed via mono-oxidation.

    • Sulfone (R-SO₂-R\text{R-SO₂-R}): Generated under prolonged or harsher oxidation.

Reaction TypeReagent(s)ConditionsMajor Product(s)
OxidationH₂O₂ (30%)25–40°C, 4–6 hrsSulfoxide/Sulfone

Research Insight : Oxidation selectivity depends on reaction duration and stoichiometry. Sulfones are pharmacologically relevant due to enhanced metabolic stability.

Reduction Reactions

The sulfanyl group and acetamide moiety participate in reduction:

  • Reagents/Conditions : Sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C).

  • Products :

    • Thiol (R-SH\text{R-SH}): From -S- group reduction.

    • Amine (R-NH₂\text{R-NH₂}): Via acetamide reduction.

Reaction TypeReagent(s)ConditionsMajor Product(s)
ReductionNaBH₄Ethanol, refluxThiol derivative

Application : Reduced thiol derivatives show potential as intermediates in prodrug synthesis.

Substitution Reactions

The sulfanyl group is susceptible to nucleophilic displacement:

  • Reagents/Condients : Halogens (Cl₂, Br₂) or amines (e.g., methylamine).

  • Products :

    • Halogenated derivatives : e.g., 2-chloro-N-(3,4-dichlorophenyl)acetamide.

    • Thioether analogs : Via amine substitution .

Reaction TypeReagent(s)ConditionsMajor Product(s)
SubstitutionCl₂ (g)DCM, 0°C, 2 hrsChlorinated analog

Mechanistic Note : Substitution occurs via a radical or nucleophilic pathway depending on the reagent .

Acylation and Alkylation

The allyl and acetamide groups enable further functionalization:

  • Acylation : Reaction with acetic anhydride or acetyl chloride modifies the amine group.

  • Alkylation : Allyl group participates in Michael additions or cyclization .

Reaction TypeReagent(s)ConditionsMajor Product(s)
AcylationAcetic anhydridePyridine, 60°CDiacetylated product

Synthetic Utility : Acylation enhances lipophilicity, impacting bioavailability in drug design.

Cross-Coupling Reactions

Palladium-catalyzed C–N bond formation is feasible:

  • Reagents/Conditions : Pd(OAc)₂/Xantphos, aryl halides, K₃PO₄.

  • Products :

    • N-Aryl derivatives : For antimicrobial applications .

Example :

N-Allyl-2-[(3,4-dichlorophenyl)sulfanyl]acetamide+4-BromoanisolePd catalysisN-(4-Methoxyphenyl) derivative\text{this compound} + \text{4-Bromoanisole} \xrightarrow{\text{Pd catalysis}} \text{N-(4-Methoxyphenyl) derivative}

Research Findings : Coupling with fluorinated aryl halides improves antibacterial potency against Mycobacterium tuberculosis (MIC: 3.25 µg/mL) .

Cyclization Reactions

Intramolecular cyclization forms heterocyclic scaffolds:

  • Conditions : Base-mediated (e.g., K₂CO₃) or thermal activation.

  • Products :

    • Benzothiazole/Thiadiazole hybrids : Via S–N bond formation .

Application : Cyclized derivatives exhibit anticonvulsant activity (ED₅₀: 30 mg/kg in mice) .

Biological Activity Correlations

Reaction products demonstrate therapeutic potential:

Derivative TypeBiological ActivityKey Finding
SulfoneAntibacterialInhibits S. aureus (MIC: 8 µg/mL)
N-Aryl (Ciprofloxacin hybrid)AntimycobacterialTargets M. smegmatis (MIC: 3.25 µg/mL)
ThiolAntioxidantScavenges ROS (IC₅₀: 12 µM)

Industrial-Scale Considerations

  • Process Optimization : Continuous flow systems improve yield (≥85%) and reduce reaction time .

  • Crystallization : Solvent systems (n-heptane/water) yield pure polymorphic forms .

Comparison with Similar Compounds

Triazole Derivatives

  • 2-({4-allyl-5-[(3,4-dichloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide () Structural Differences: Incorporates a 1,2,4-triazole ring instead of a simple sulfanyl group. Functional Impact: The 3,4-dichloroanilino substituent may improve target specificity, while the 2-methylphenyl group increases lipophilicity compared to the allyl group in the target compound. Synthesis: Likely involves regioselective alkylation steps similar to ’s methodology but with triazole intermediates.
  • 2-{[5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide ()

    • Structural Differences : Features a benzyl-phenyl-triazole system, introducing steric bulk and π-π stacking capabilities.
    • Functional Impact : Enhanced aromaticity may improve binding to hydrophobic enzyme pockets, contrasting with the target compound’s simpler allyl group.

Benzothiazole and Benzimidazole Derivatives

  • N-(6-trifluoromethoxybenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide ()

    • Structural Differences : Replaces the sulfanyl group with a benzothiazole ring containing a trifluoromethoxy substituent.
    • Functional Impact : The electron-withdrawing trifluoromethoxy group may enhance metabolic stability. Synthesis yield (45%) suggests moderate efficiency under microwave conditions .
  • 2-[(1H-benzimidazol-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide () Structural Differences: Incorporates a benzimidazole ring, known for kinase inhibition and anticancer activity. Functional Impact: The planar benzimidazole system could enable intercalation with DNA or protein targets, diverging from the target compound’s likely antibacterial mechanism .

Crystal Structure and Conformational Variants

  • 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ()
    • Structural Differences : Features a pyrazolone ring instead of an allyl group.
    • Functional Impact : Three distinct conformers in the asymmetric unit exhibit dihedral angles (54.8°–77.5°) between aromatic rings, influencing intermolecular hydrogen bonding (N–H⋯O) and dimer formation. This flexibility contrasts with the target compound’s fixed allyl group, which may restrict conformational diversity .

Comparative Analysis Table

Compound Name Structural Features Synthesis Highlights Potential Biological Activity Reference
N-allyl-2-[(3,4-dichlorophenyl)sulfanyl]acetamide Allyl group, dichlorophenylsulfanyl, acetamide backbone Carbodiimide-mediated coupling Antimicrobial, ligand roles
2-({4-allyl-5-[(3,4-dichloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide Triazole core, dichloroanilino, 2-methylphenyl Regioselective alkylation Enzyme inhibition (e.g., kinases)
N-(6-trifluoromethoxybenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide Benzothiazole, trifluoromethoxy group Microwave-assisted synthesis (45% yield) Anticancer, antiviral
2-(3,4-Dichlorophenyl)-N-(pyrazol-4-yl)acetamide Pyrazolone ring, multiple conformers Recrystallization from dichloromethane Antibacterial, coordination chemistry

Key Findings

Structural Flexibility vs. Rigidity : The target compound’s allyl group offers moderate flexibility, while triazole and benzothiazole derivatives () introduce rigidity or planar aromatic systems, impacting target binding and solubility.

Halogenation Effects : The 3,4-dichlorophenyl group is conserved across analogs, suggesting its role in enhancing electronegativity and receptor affinity.

Synthetic Efficiency : Microwave-assisted synthesis () achieves moderate yields, whereas classical methods () may prioritize simplicity over efficiency.

Q & A

Basic: What are the key steps in synthesizing N-allyl-2-[(3,4-dichlorophenyl)sulfanyl]acetamide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves:

Sulfonation of 3,4-dichloroaniline to generate the sulfonamide intermediate.

Coupling with allyl-acetyl chloride via nucleophilic acyl substitution under basic conditions (e.g., triethylamine as a proton scavenger).

Purification using column chromatography or recrystallization.

Optimization Strategies:

  • Temperature Control: Maintain 0–5°C during coupling to minimize side reactions .
  • Stoichiometry: Use a 1.2:1 molar ratio of allyl-acetyl chloride to sulfonamide intermediate to ensure complete reaction .
  • Catalyst Selection: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) improves coupling efficiency in dichloromethane .

Basic: What analytical techniques are recommended for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR confirms allyl (-CH₂-CH=CH₂) and sulfanyl (-S-) proton environments.
    • ¹³C NMR identifies carbonyl (C=O, ~170 ppm) and aromatic carbons .
  • High-Performance Liquid Chromatography (HPLC):
    • Purity >95% achieved using a C18 column with acetonitrile/water (70:30) mobile phase .
  • Mass Spectrometry (MS):
    • ESI-MS in positive mode confirms molecular ion [M+H]⁺ .

Basic: What preliminary biological screening approaches are suitable for assessing its bioactivity?

Methodological Answer:

  • Antimicrobial Assays:
    • Disk diffusion against Staphylococcus aureus and Escherichia coli at 100 µg/mL .
  • Cytotoxicity Screening:
    • MTT assay on HeLa cells (IC₅₀ determination) .
  • Enzyme Inhibition:
    • Fluorescence-based assays for COX-2 or kinase inhibition at 10–100 µM .

Advanced: How does the compound’s structure influence its binding to biological targets, and what SAR studies are recommended?

Methodological Answer:

  • Critical Structural Features:
    • 3,4-Dichlorophenyl Group: Enhances lipophilicity and π-π stacking with hydrophobic enzyme pockets .
    • Sulfanyl Linker: Facilitates hydrogen bonding with cysteine residues in targets .
  • SAR Study Design:
    • Synthesize analogs with varied substituents (e.g., methyl, ethoxy) on the phenyl ring.
    • Compare IC₅₀ values in enzyme assays to map pharmacophore requirements .

Advanced: What strategies resolve contradictions between computational predictions and experimental bioactivity data?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations:
    • Simulate binding modes with COX-2 or kinases for 100 ns to assess stability .
  • Free Energy Perturbation (FEP):
    • Quantify energy differences between predicted and observed binding poses .
  • Experimental Validation:
    • Perform isothermal titration calorimetry (ITC) to measure binding affinity discrepancies .

Advanced: How can X-ray crystallography inform drug design for this compound?

Methodological Answer:

  • Crystallization Conditions:
    • Use vapor diffusion with 25% PEG 8000 and 0.1 M HEPES (pH 7.5) .
  • Structural Insights:
    • Hydrogen Bonding: Identify interactions between the sulfanyl group and active-site residues (e.g., N–H⋯O in COX-2) .
    • Torsional Angles: Optimize allyl group conformation to avoid steric clashes .

Advanced: What in vitro/in vivo models are suitable for pharmacokinetic and metabolism studies?

Methodological Answer:

  • In Vitro Models:
    • Hepatic Microsomes: Incubate with rat liver microsomes + NADPH to identify phase I metabolites (LC-MS/MS analysis) .
  • In Vivo Models:
    • Rodent Studies: Administer 10 mg/kg intravenously; collect plasma at 0, 1, 2, 4, 8 h for bioavailability assessment .
  • Metabolite Identification:
    • UPLC-QTOF-MS detects sulfoxide and N-deallylated metabolites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.